3-(1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
3-(1H-1,2,4-triazol-1-yl)propan-1-amine (3-TPA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of propan-1-amine, and is a member of the triazole family. 3-TPA has been used in a variety of scientific research applications, including biochemistry, physiology, and drug development, due to its unique chemical structure and properties.
Scientific Research Applications
Anticancer Activity
This compound has been utilized in the synthesis of derivatives that exhibit anticancer properties. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives have shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines .
Antibacterial and Antifungal Agents
Triazoles, including the 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, have been reported to possess effective antibacterial and antifungal activities. These properties make them valuable in the development of new medications for treating infections .
Antiviral and Anti-inflammatory Applications
The triazole ring is a common motif in antiviral and anti-inflammatory agents. Research has shown that certain triazole derivatives can be potent against various viral infections and inflammatory conditions .
Agrochemicals
Some triazole compounds are used in agriculture for their fungicidal properties, helping protect crops from fungal diseases .
Photostabilizers and Dyes
Due to their chemical stability, triazoles are used as photostabilizers to protect materials from degradation by UV light. They are also used in the synthesis of dyes .
Anticorrosives
Triazoles have applications as anticorrosive agents due to their ability to form complexes with metals and protect them from oxidation .
Synthesis of Propanamides
The compound has been used in the synthesis of propanamides, which are important intermediates in pharmaceuticals and other organic compounds .
Catalytic Applications
As a ligand, this compound stabilizes copper (I) ions, enhancing their catalytic effect in chemical reactions such as the azide-acetylene cycloaddition .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to interact with the iron in the heme moiety of cytochrome p450 enzymes .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially lead to changes in the enzyme’s activity.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole ring have been reported to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
It’s known that the presence of a 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that various internal and external factors can influence the action of similar compounds, including genetics, viruses, drugs, diet, and smoking .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJEYNOJZNYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402620 | |
Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69807-82-5 | |
Record name | 1H-1,2,4-Triazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying the structure of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine impact its antifungal activity?
A1: Research indicates that substituting the amine group of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine with various groups can significantly influence its antifungal activity. Specifically, the study investigated N-mono- or N, N-disubstituted [2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)]propylamines and N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides. The findings suggest that retaining antifungal activity against various plant pathogenic fungi is possible when the substituents are not excessively bulky or lipophilic. [] For instance, incorporating allyl, propargyl, and cyclopropyl groups as substituents proved particularly effective in maintaining antifungal properties. []
Q2: What is the mechanism of action of these modified triazole compounds against fungi?
A2: While some structural similarities exist between these compounds and squalene epoxidase inhibitors like terbinafine and naftifine, the research suggests that the modified triazole derivatives retain the typical mechanism of action observed in other triazole antifungals. [] This implies that they likely target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, ultimately disrupting ergosterol biosynthesis, a crucial component of the fungal cell membrane.
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